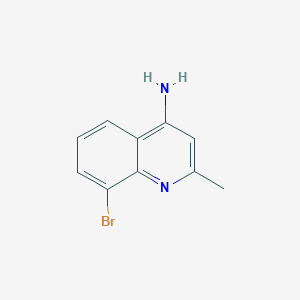

4-Amino-8-bromo-2-methylquinoline

説明

4-Amino-8-bromo-2-methylquinoline (CAS: 288151-51-9, molecular formula: C₁₀H₉N₂Br) is a halogenated quinoline derivative with a methyl group at position 2, a bromine atom at position 8, and an amino group at position 4. It is primarily used in pharmaceutical and chemical research as a precursor for synthesizing more complex molecules . Its molecular weight is 237.10 g/mol, and it is classified as acutely toxic (Category 3, oral) and a severe eye irritant (Category 1) under the Globally Harmonized System (GHS) . The compound’s structure allows for diverse reactivity, particularly in cross-coupling reactions or substitutions involving the bromine or amino groups.

特性

IUPAC Name |

8-bromo-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQZWWFUQGSMAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588910 | |

| Record name | 8-Bromo-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288151-51-9 | |

| Record name | 8-Bromo-2-methyl-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288151-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 288151-51-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Amination of 8-Bromo-2-methylquinoline

One of the primary methods to prepare 4-amino-8-bromo-2-methylquinoline involves the amination of 8-bromo-2-methylquinoline or its derivatives. This approach is based on nucleophilic substitution of the bromo group with an amino group under catalytic conditions.

- Catalysts: Transition metal acetylacetonates such as copper acetylacetonate, iron acetylacetonate, cobalt acetylacetonate, and zinc acetylacetonate have been reported as effective catalysts.

- Bases: Strong bases like cesium carbonate, cesium hydroxide, potassium carbonate, and potassium hydroxide facilitate the amination.

- Solvents: Polar aprotic solvents such as dimethyl sulfoxide, N,N-dimethylformamide, acetylacetone, tetrahydrofuran, and N-methylpyrrolidone are commonly used.

- Temperature: The reaction typically proceeds at 60 °C to 120 °C.

- Reaction Time: Duration varies but often ranges from several hours to overnight for optimal yield.

This method provides a direct route to the amino derivative with moderate to good yields (~68%) and is favored for its relative simplicity and scalability.

Ring-Closure Reaction to Form 8-Bromo-2-methylquinoline Intermediate

Before amination, the 8-bromo-2-methylquinoline intermediate can be synthesized via a ring-closure reaction between o-bromoaniline and crotonaldehyde in the presence of an oxidizing agent and a moderator.

- Oxidizing Agents: Nitrobenzene, 2-nitrobromobenzene, ammonium cerium nitrate, vanadic acid, and iron oxide.

- Moderators: Glacial acetic acid, hydrochloric acid, ferric sulfite, and boric acid.

- Solvents: Hydrochloric acid, sulfuric acid, and chlorobenzene.

- Conditions: The reaction is conducted under controlled temperature and acidic conditions to promote cyclization and bromination.

Alternative Route via Reduction and Cyclization from o-Nitrophenol

Another synthetic strategy involves starting from o-nitrophenol, which undergoes reduction, cyclization, and amino substitution to yield 2-methyl-8-aminoquinoline derivatives. This method is notable for its use of high temperature (300–320 °C) and pressure (1.8–2.2 MPa) in an ammonia atmosphere.

- Catalysts: Cobalt chloride and ammonium chloride are used to facilitate the reaction.

- Solvent and Extraction: After reaction, the mixture is extracted with toluene, dried, and purified by distillation.

- Yield: This method achieves yields of ≥70% with melting points consistent with literature values (56–58 °C).

- Advantages: High yield and purity, suitable for large-scale synthesis.

Buchwald-Hartwig Amination for 8-Aminoquinoline Derivatives

For related 8-aminoquinoline compounds, palladium-catalyzed Buchwald-Hartwig amination has been employed. This cross-coupling technique uses:

- Catalyst System: Pd(dba)2 with BINAP ligand.

- Base: Sodium tert-butoxide.

- Solvent: Typically toluene.

- Conditions: Microwave irradiation or heating to 120 °C for 2–4 hours.

- Outcome: High yields and regioselectivity, suitable for preparing a variety of 8-aminoquinoline derivatives, including those with methyl substituents.

While this method has been primarily reported for 8-aminoquinoline-2-carbaldehyde derivatives, it is adaptable for this compound synthesis by modifying the amine and substrate accordingly.

Comparative Data Table of Preparation Methods

Research Findings and Practical Considerations

- The amination of 8-bromo-2-methylquinoline under copper-catalyzed conditions offers a straightforward and efficient route, suitable for industrial application due to mild conditions and decent yields.

- The ring-closure method provides a reliable way to prepare the key bromoquinoline intermediate, which is critical for subsequent amination.

- The high-pressure ammonia reduction route starting from o-nitrophenol is advantageous for producing high-purity aminoquinoline derivatives but requires specialized equipment.

- The Buchwald-Hartwig amination is a modern, palladium-catalyzed method that allows for versatile substitution patterns and high yields, although it may be more costly due to precious metal catalysts.

化学反応の分析

Nucleophilic Substitution at C8 Bromine

The bromine atom at position 8 undergoes nucleophilic substitution under specific conditions. This is exemplified in amination reactions:

Example Reaction :

Substitution with Ammonia

- Reagents : 2-Methyl-8-bromoquinoline, acetylacetone copper, cesium hydroxide, methyl ethyl diketone, DMF, 25% aqueous ammonia .

- Conditions : 85°C for 36 hours.

- Product : 2-Methyl-8-aminoquinoline.

- Yield : 70.6% .

| Substrate | Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|---|---|

| 8-Bromo derivative | NH₃ | Acetylacetone copper | DMF | 85 | 36 | 8-Amino derivative | 70.6 |

This method highlights the feasibility of replacing bromine with amino groups under transition metal catalysis.

Electrophilic Bromination at C5 and C7

Electrophilic bromination can occur at positions 5 and 7 of the quinoline ring, depending on reaction conditions:

Example Reaction :

Bromination with Molecular Bromine

- Reagents : Br₂ in CH₃CN/CH₂Cl₂ .

- Conditions : 0–24°C for 1–4 days.

- Product : 5,7-Dibromo-8-aminoquinoline or 5-bromo-8-aminoquinoline.

- Yield : Variable (dependent on Br₂ equivalents) .

The bromine substituent directs further electrophilic substitution to adjacent positions (C5/C7), influenced by steric and electronic factors.

Co(III)-Catalyzed C–H Activation for Coupling Reactions

The methyl group at position 2 and the quinoline scaffold enable regioselective C–H functionalization:

Example Reaction :

Alkyne Coupling

- Reagents : Co(III) catalyst, alkyne, DMSO (as a C1 synthon) .

- Conditions : 60–100°C in DMF.

- Product : 4-Arylquinoline derivatives.

- Yield : Not explicitly reported, but optimized for high regioselectivity .

| Position Activated | Coupling Partner | Catalyst | Solvent | Product Class | Application | Source |

|---|---|---|---|---|---|---|

| C2 (Methyl) | Alkynes | Co(III) | DMF | 4-Arylquinolines | Material science |

This method is pivotal for synthesizing complex quinoline-based architectures.

Acylation of the C4 Amino Group

The amino group at position 4 reacts with acylating agents to form amides, enhancing biological activity:

Example Reaction :

Formation of Carboxamides

- Reagents : Acyl chloride, base (e.g., pyridine).

- Conditions : Room temperature in dichloromethane.

- Product : 4-Acetamido-8-bromo-2-methylquinoline.

- Application : CD38 enzyme inhibition (IC₅₀ ~0.5 µM) .

| Acylating Agent | Base | Solvent | Product | Bioactivity | Source |

|---|---|---|---|---|---|

| Acetyl chloride | Pyridine | CH₂Cl₂ | Acetamide derivative | Anticancer |

Oxidation and Reduction Pathways

- Oxidation : The amino group can be oxidized to nitro derivatives using strong oxidants (e.g., KMnO₄), though specific data for this compound is limited.

- Reduction : The bromine atom may be reduced to hydrogen under hydrogenation conditions (H₂/Pd-C), though this is less common due to the stability of the C–Br bond.

Comparative Reactivity Table

科学的研究の応用

Medicinal Chemistry

4-Amino-8-bromo-2-methylquinoline serves as a crucial intermediate in the development of new therapeutic agents. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug discovery. Research indicates potential antimicrobial and anticancer properties, with studies examining its effects on various cell lines .

Case Study:

A study focused on the compound's interaction with CD38, an enzyme involved in NAD metabolism. The findings revealed that derivatives of this compound could inhibit CD38 activity, leading to elevated NAD levels in tissues, which is beneficial for metabolic regulation in obesity models .

Biochemical Applications

The compound has been shown to influence cellular processes by modulating enzyme activity and gene expression. It interacts with specific biomolecules, affecting metabolic pathways and cellular signaling.

Table 1: Biological Activities of this compound

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Modulates activity of NAD-hydrolyzing enzymes |

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its unique structure allows for diverse chemical transformations, making it valuable in the synthesis of complex organic molecules.

作用機序

The mechanism of action of 4-Amino-8-bromo-2-methylquinoline involves its interaction with specific molecular targets and pathways. The amino group at the 4-position and the bromine atom at the 8-position contribute to its binding affinity and selectivity towards certain enzymes and receptors . The compound can inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, thereby influencing cellular signaling pathways .

類似化合物との比較

8-Bromo-2-methylquinoline

- Structure: Bromine at position 8, methyl at position 2; lacks the amino group at position 4.

- Applications : Key intermediate in medicinal chemistry (e.g., synthesis of kinase inhibitors) .

- Crystallography : Exhibits π-π stacking interactions (centroid distance: 3.76 Å) in its crystal lattice, enhancing stability .

- Key Difference: The absence of the amino group reduces polarity and limits hydrogen-bonding capabilities compared to this compound.

4-Bromo-8-chloro-2-methylquinoline

- Structure : Bromine at position 4, chlorine at position 8, methyl at position 2.

- Properties : Higher halogen content increases molecular weight (C₁₀H₈BrClN) and alters reactivity (e.g., chlorine’s lower electronegativity compared to bromine affects substitution kinetics) .

- Safety: Classified as a toxic solid (GHS Category 6.1), similar to this compound, but lacks amino-group-related hazards .

Analogues with Methoxy and Amino Substitutions

4-Bromo-8-methoxyquinoline

- Structure : Bromine at position 4, methoxy (-OCH₃) at position 6.

- Applications : Precursor for radiohalogenated PET/SPECT tracers targeting amyloid plaques in Alzheimer’s disease .

- Crystallography : Lacks π-π stacking; stabilization via weak C–H⋯π(arene) interactions instead .

- Key Difference: Methoxy group enhances solubility in organic solvents compared to bromine or amino substituents.

4-Bromo-6-methoxy-2-methylquinoline

- Structure : Bromine at position 4, methoxy at position 6, methyl at position 2.

- Applications: Used in synthesizing arsenic-containing quinoline derivatives for early 20th-century antimicrobial research .

- Reactivity : Methoxy at position 6 directs electrophilic substitutions to position 5 or 7, unlike the 8-bromo substitution in the target compound .

Derivatives with Additional Functional Groups

4-Amino-7-bromo-8-methyl-2-phenylquinoline

- Structure : Phenyl group at position 2, bromine at position 7, methyl at position 7.

- Applications: Potential use in drug discovery due to the phenyl group’s ability to enhance binding to aromatic protein pockets .

- Key Difference: Increased steric bulk from the phenyl group reduces solubility compared to this compound .

4-Bromo-8-chloro-5-methoxy-2-methylquinoline

- Structure : Bromine at position 4, chlorine at 8, methoxy at 5, methyl at 2.

Comparative Data Table

生物活性

4-Amino-8-bromo-2-methylquinoline (C10H9BrN2) is a compound belonging to the quinoline family, noted for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 8-position and an amino group at the 4-position of the quinoline ring. Its molecular weight is approximately 222.08 g/mol, and it is characterized by its unique chemical structure which influences its biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | C10H9BrN2 |

| Molecular Weight | 222.08 g/mol |

| Functional Groups | Amino, Bromo |

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, often involving bromination of 2-methylquinoline followed by amination processes. Common methods include:

- Bromination : Using N-bromosuccinimide (NBS) in a suitable solvent to introduce the bromine atom.

- Amination : Treating the bromo compound with an amine under acidic conditions to introduce the amino group.

Biological Activity

Research indicates that this compound exhibits significant biological properties:

- Antimicrobial Activity : The compound has been studied for its effectiveness against various bacterial strains. For example, it demonstrated inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell signaling pathways .

- Enzyme Inhibition : It has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests potential implications for drug-drug interactions.

Case Studies

- Antimicrobial Efficacy : In a study comparing various quinoline derivatives, this compound showed significant antibacterial activity with inhibition zones measuring up to 25 mm against Klebsiella pneumoniae. This was comparable to standard treatments .

- Anticancer Mechanism : A study explored the effects of quinoline derivatives on cancer cell lines, revealing that this compound could induce apoptosis in specific cancer types through DNA intercalation mechanisms .

The mechanism of action for this compound is believed to involve:

- Intercalation with DNA : The quinoline core can intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Interaction : The compound's functional groups enhance its binding affinity to enzymes involved in metabolic pathways, particularly cytochrome P450 enzymes.

Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : Used as a building block for synthesizing various pharmacologically active compounds, including antimalarial and anticancer agents .

- Biological Studies : Investigated for its role in enzyme inhibition and cellular signaling pathways .

- Material Science : Employed in developing organic semiconductors and light-emitting diodes (LEDs).

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。